molecular formula C9H9NOS B070382 7-Methoxy-2-methylbenzo[d]thiazole CAS No. 163298-70-2

7-Methoxy-2-methylbenzo[d]thiazole

Cat. No. B070382
M. Wt: 179.24 g/mol
InChI Key: ULNOESYCOCNVQV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 7-Methoxy-2-methylbenzo[d]thiazole often involves complex chemical reactions, including cyclization, alkylation, and oxidation processes. For instance, the preparation of 6,7-Dihydro-6-methyl-5H-dibenzo[b,g][1,5]thiazocine, a compound related to the target molecule, is achieved through cyclization of amino alcohol using thionyl chloride in acetonitrile, followed by methylation and various oxidation steps (Ohkata, Takee, & Akiba, 1985). Another example involves the synthesis of 4-(7-methoxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-N-(aryl)thiazol-2-amines, starting from 2-(2-methylallyloxy)phenol through a series of reactions including Claisen rearrangement, cyclization, and etherification (Luo Xian, 2011).

Molecular Structure Analysis

The molecular structure of compounds related to 7-Methoxy-2-methylbenzo[d]thiazole has been extensively studied. X-ray crystallography and other analytical methods, such as NMR spectroscopy, have provided detailed insights into their structural features. For example, the crystal structure of certain derivatives shows that these compounds belong to specific crystal systems with defined space groups, indicating a well-organized molecular architecture (Du & Wu, 2020).

Chemical Reactions and Properties

Chemical reactions involving 7-Methoxy-2-methylbenzo[d]thiazole derivatives include oxidation, bromination, and amidation, showcasing the compound's reactivity towards various reagents. These reactions often lead to the formation of sulfoxides, N-oxides, and sulfones, among other products, highlighting the compound's versatile chemical behavior (Ohkata et al., 1985).

Future Directions

Thiazoles, including “7-Methoxy-2-methylbenzo[d]thiazole”, have shown notable pharmacological actions, making them significant potential compounds in the rapidly growing chemical world . They are being used in the development of new drugs and materials, and new synthetic approaches and patterns of reactivity . Therefore, the future directions in the study of “7-Methoxy-2-methylbenzo[d]thiazole” could involve further exploration of its biological activities and potential applications in drug design and material science.

properties

IUPAC Name

7-methoxy-2-methyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NOS/c1-6-10-7-4-3-5-8(11-2)9(7)12-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULNOESYCOCNVQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxy-2-methylbenzo[d]thiazole

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